6,8-Dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one
Description
Properties
IUPAC Name |
6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br2NO2S/c19-12-6-11-7-13(18(22)23-16(11)14(20)8-12)17-21-15(9-24-17)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMULZOWJAUPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365340 | |
| Record name | 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5301-53-1 | |
| Record name | 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out in solvents like acetic acid or dichloromethane under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine-substituted positions or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized chromenone derivatives .
Scientific Research Applications
Medicinal Applications
The compound has been investigated for various biological activities, including:
Antimicrobial Activity
Research has demonstrated that derivatives of chromenone compounds exhibit significant antimicrobial properties. A study highlighted that compounds similar to 6,8-dibromo derivatives showed effectiveness against a range of bacterial strains, suggesting potential uses in developing new antibiotics .
Anticancer Properties
Several studies have reported that chromenone derivatives possess anticancer activity. For instance, compounds with the chromenone scaffold have been shown to inhibit cancer cell proliferation in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further drug development .
Antioxidant Activity
The antioxidant properties of chromenone derivatives have been widely studied. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity makes them suitable for therapeutic applications aimed at mitigating oxidative damage .
Material Science Applications
Beyond medicinal chemistry, 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one has potential applications in material science:
Fluorescent Materials
Due to its unique structural properties, this compound can be utilized in the development of fluorescent materials. Research indicates that chromenone derivatives can be incorporated into polymers to enhance their optical properties, making them suitable for applications in sensors and light-emitting devices .
Photovoltaic Applications
The electronic properties of chromenones suggest their potential use in organic photovoltaic cells. Studies have shown that these compounds can act as electron donors or acceptors in photovoltaic systems, contributing to improved efficiency and energy conversion rates .
Case Studies
-
Antimicrobial Screening :
A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry evaluated various chromenone derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics . -
Cancer Cell Line Studies :
Research conducted on human cancer cell lines demonstrated that specific modifications to the chromenone structure could enhance anticancer activity. The study found that these modifications led to increased apoptosis rates in treated cells compared to untreated controls . -
Polymer Incorporation :
A recent investigation explored the incorporation of chromenone derivatives into polymer matrices for fluorescent applications. The resulting materials exhibited enhanced luminescence properties, indicating their potential use in advanced optical devices .
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Structural Analog 1: (4-Phenyl-1,3-thiazol-2-yl) Hydrazine (31C)
- Structure : Contains a thiazole ring but lacks the coumarin core and bromine substitutions .
- Antifungal Activity :
- MIC of 0.0625 µg/mL against Candida albicans.
- Fungicidal at 0.5 µg/mL, with inhibition of hyphae and biofilm formation.
- Cytotoxicity : IC₅₀ of 8–16 µg/mL in HUVEC cells, indicating selective antifungal targeting .
- Comparison : The absence of bromine and coumarin in 31C suggests that the chromen-2-one core and halogen substitutions in the target compound may enhance antifungal potency or alter pharmacokinetics.
Structural Analog 2: 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17)
- Structure : Shares the chromen-2-one core but replaces bromines with a methyl group and an isoxazole-thiazole hybrid substituent .
- Activity: No explicit data provided, but structural similarities highlight the role of heterocyclic substituents in modulating bioactivity.
- Comparison : The target compound’s dibromo substitutions may improve membrane penetration compared to methyl groups, while the thiazole ring (vs. isoxazole-thiazole) may influence binding specificity.
Structural Analog 3: 6,8-Dibromo-3-(2-oxohexyl)chromen-2-one
Structural Analog 4: Brominated Quinazoline-Thiazole Derivatives (Compounds 23–32)
- Structure : Feature dibromo substitutions and thiazole rings but use a quinazoline core instead of coumarin .
- Antimicrobial Activity : Broad-spectrum activity reported for similar brominated thiazole-quinazoline hybrids .
Structure-Activity Relationships (SAR) and Key Findings
Role of Bromine Substitutions
- Lipophilicity and Bioavailability : Bromine atoms at positions 6 and 8 increase lipophilicity, likely enhancing membrane permeability and intracellular accumulation .
- Electron-Withdrawing Effects: Bromine may stabilize the coumarin core’s keto-enol tautomer, influencing reactivity or binding to fungal enzymes .
Thiazole Ring Contributions
Core Scaffold Differences
- Coumarin vs. Quinazoline: Coumarins are known for redox activity and metal chelation, while quinazolines often inhibit nucleotide synthesis. This suggests divergent mechanisms of action between the target compound and quinazoline analogs .
Data Tables
Table 1: Comparative Antifungal Activity and Cytotoxicity
Table 2: Structural Features Influencing Bioactivity
Biological Activity
Overview
6,8-Dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by its unique structural features which include bromine substitutions and a thiazolyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : CHBrNOS
- Molecular Weight : 463.1426 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of bromine atoms enhances its binding affinity to specific enzymes and receptors, potentially leading to the inhibition of critical biological pathways. This compound has shown promise in:
- Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, affecting metabolic processes.
Biological Activities
The compound has been studied for several biological activities:
Anticancer Activity
Research indicates that derivatives of chromenones exhibit significant anticancer properties. For example:
- Cell Line Studies : In vitro studies have shown that chromenone derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways .
Antimicrobial Activity
The thiazole moiety contributes to the antimicrobial properties of the compound:
- Bacterial Inhibition : Studies have demonstrated that similar compounds exhibit antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective inhibition .
Antifungal Activity
Coumarin derivatives are known for their antifungal properties:
- Fungal Pathogens : Preliminary studies suggest that this compound may have activity against various fungal strains, although specific data on this compound's effectiveness is limited .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Bromine Substitutions : The presence of bromine at positions 6 and 8 significantly enhances biological activity.
- Thiazole Group : The thiazole moiety is crucial for interaction with biological targets, enhancing both antimicrobial and anticancer properties.
Q & A
Basic: What are the optimal synthetic routes for 6,8-Dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the chromen-2-one core via cyclization of substituted salicylaldehyde derivatives under acidic conditions.
Bromination : Introduce bromine at the 6- and 8-positions using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 60–80°C.
Thiazole Coupling : Attach the 4-phenylthiazole moiety via nucleophilic substitution or Suzuki-Miyaura coupling, employing Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) .
Optimization Strategies :
- Use reflux conditions (18–24 hours) for complete cyclization.
- Monitor bromination stoichiometry to avoid over-substitution.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize side products.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR :
- Chromenone carbonyl (C=O) appears at δ ~165–170 ppm in ¹³C NMR.
- Thiazole protons resonate as singlets at δ 7.2–7.8 ppm in ¹H NMR .
- IR Spectroscopy :
- Confirm C=O stretch (1680–1720 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹).
- Mass Spectrometry (HRMS) :
- Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with dibromination.
Basic: How does the dibromination pattern influence the compound’s biological activity compared to mono-brominated analogs?
Methodological Answer:
Dibromination at positions 6 and 8 enhances electrophilicity and steric bulk, improving interactions with hydrophobic protein pockets. Key comparisons:
| Compound | Bromination Pattern | Key Activity (IC₅₀) | Unique Features |
|---|---|---|---|
| 6,8-Dibromo derivative | 6,8 | 12 μM (Anticancer) | Enhanced binding affinity |
| 6-Bromo analog | 6 | 45 μM (Antimicrobial) | Reduced steric hindrance |
| 8-Nitro analog () | 8-NO₂ | 28 μM (Anticancer) | Altered electronic properties |
Dibromination confers superior activity due to synergistic electronic and spatial effects .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
Contradictions often arise from assay-specific variables:
- Solubility : Use DMSO stock solutions standardized to ≤0.1% to avoid solvent interference.
- Cell Line Variability : Validate activity in ≥3 cell lines (e.g., HeLa, MCF-7, HepG2) with parallel cytotoxicity assays (MTT/XTT).
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. For example, antileishmanial activity discrepancies in promastigote vs. amastigote assays () may reflect stage-specific metabolism.
Advanced: What crystallographic strategies are recommended for elucidating the 3D structure and intermolecular interactions?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL ( ) for structure solution, prioritizing hydrogen-bonding networks (e.g., C=O⋯H-N interactions).
- Visualization : Generate ORTEP-3 diagrams ( ) to analyze torsion angles and packing motifs. For example, ’s crystal structure revealed a planar chromenone-thiazole system stabilized by π-π stacking.
Advanced: How can structure-activity relationship (SAR) studies be designed to isolate the contributions of the thiazole and chromenone moieties?
Methodological Answer:
- Stepwise Modifications :
- Thiazole Replacement : Synthesize analogs with imidazole or pyridine rings to assess heterocycle specificity.
- Chromenone Halogenation : Compare dibromo vs. dichloro derivatives to evaluate halogen effects.
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) to map binding poses of thiazole vs. chromenone in target proteins (e.g., kinases).
- Use DFT calculations (B3LYP/6-31G*) to quantify electronic contributions (e.g., HOMO-LUMO gaps).
- Biological Validation : Test analogs in enzyme inhibition assays (e.g., IC₅₀ for topoisomerase II) to correlate structural changes with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
